molecular formula C10H13Br2N B11775800 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide

Cat. No.: B11775800
M. Wt: 307.02 g/mol
InChI Key: MMFFKKTWYBDWOB-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is a chemical compound with the molecular formula C10H12BrN·HBr. It is a derivative of benzo[c]azepine, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-2,3,4,5-tetrahydro-1H-benzo[c]azepine .

Scientific Research Applications

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of benzo[c]azepine derivatives.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13Br2N

Molecular Weight

307.02 g/mol

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrobromide

InChI

InChI=1S/C10H12BrN.BrH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H

InChI Key

MMFFKKTWYBDWOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CC=C2Br.Br

Origin of Product

United States

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